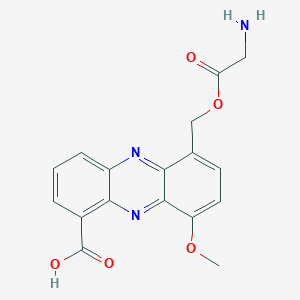
Pyrene-1,2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-1,2-oxide is a member of phenanthrenes.
Wissenschaftliche Forschungsanwendungen
Flameless Incineration and Supercritical Water Oxidation
Pyrene, as a representative polycyclic aromatic hydrocarbon (PAH), has been studied for its behavior in supercritical water oxidation reactors. Using hydrogen peroxide as an oxidant, the mechanisms of large organic molecules' incineration were investigated. This study provides insights into the oxidative decomposition of pyrene, which could have implications for environmental remediation technologies (Onwudili & Williams, 2006).
Fluorescence Probe Studies
Pyrene has been used as a fluorescence probe in the study of aqueous solutions of polymers. Its behavior in different media, like micellar structures, helps in understanding the solubilization mechanisms of such compounds. This can be critical for designing more effective solubilization strategies in various applications (Vorobyova et al., 1998).
Photochemical Oxidation in Aqueous Solutions
Research into the photolysis of pyrene in different media, including aqueous and surfactant solutions, has led to understanding its photochemical oxidation process. This has applications in environmental science, particularly in understanding how PAHs like pyrene interact with and are altered by light and oxygen (Sigman et al., 1998).
Electrochemical Sensing Applications
Pyrene has been studied for its conversion to redox-active 1,2-quinone derivatives, demonstrating potential in developing selective biosensors for compounds like hydrogen peroxide. This kind of research is crucial for advancing electrochemical sensing technologies (Barathi & Kumar, 2013).
Enhancement of Polymer Properties
Pyrene-functionalized copolymers have been used to improve the physical properties of materials like poly(methyl methacrylate). This has significant implications for the development of materials with enhanced mechanical, optical, and thermal properties, useful in areas like organic electronics and photovoltaics (Song et al., 2015).
Environmental Interactions and Degradation
Studies on pyrene's interaction with soil components and its chemical-biological treatment reveal its environmental impact and potential methods for degradation. These studies are important for addressing environmental pollution and devising effective remediation strategies (Sugiyama et al., 1999; Zeng et al., 2000).
Probing Protein Conformation
Pyrene has been utilized as a fluorescent probe to investigate protein structures and conformational changes. This is vital for understanding protein dynamics and interactions, which has broad implications in biological and medical research (Bains et al., 2011).
Eigenschaften
Molekularformel |
C16H10O |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9(17),10,12,14-heptaene |
InChI |
InChI=1S/C16H10O/c1-2-9-4-5-11-8-13-16(17-13)12-7-6-10(3-1)14(9)15(11)12/h1-8,13,16H |
InChI-Schlüssel |
IRYBKFGKUNZRSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5C4O5)C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



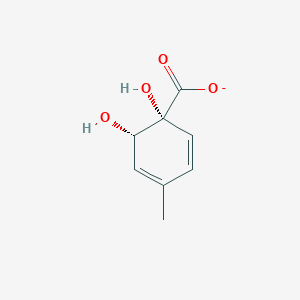
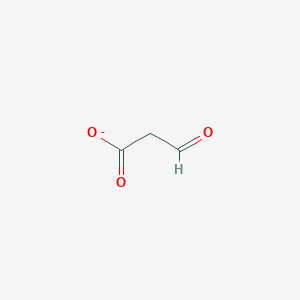
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1240785.png)
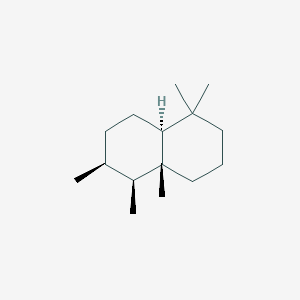
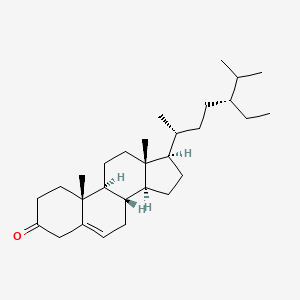
![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)

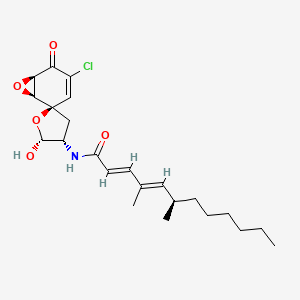
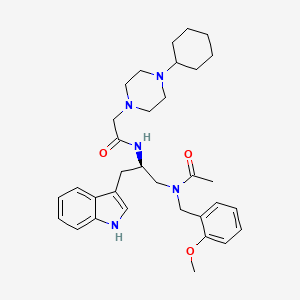
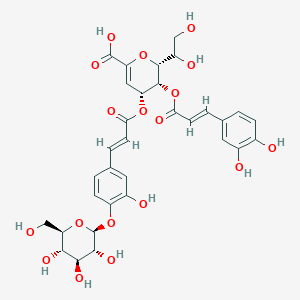

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
